molecular formula C18H31N2O4P B12465484 Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate

Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate

Cat. No.: B12465484
M. Wt: 370.4 g/mol
InChI Key: AUVKHJXTEMEBQE-UHFFFAOYSA-N
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Description

Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate is a complex organic compound with a molecular formula of C18H31N2O4P. This compound is known for its unique structure, which includes a phosphonate group, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate typically involves multiple steps. One common method includes the reaction of diethyl phosphite with 4-methylbenzyl chloride under basic conditions to form diethyl 4-methylbenzylphosphonate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-methylbenzylphosphonate: A simpler analog with similar reactivity but lacking the carbamoyl and amino groups.

    Diethyl (4-methylphenyl)methylphosphonate: Another related compound with a similar structure but different functional groups.

Uniqueness

Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate is unique due to its combination of a phosphonate group with carbamoyl and amino functionalities. This combination allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C18H31N2O4P

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2-diethoxyphosphoryl-4-methylpentan-2-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C18H31N2O4P/c1-7-23-25(22,24-8-2)18(6,13-14(3)4)20-17(21)19-16-11-9-15(5)10-12-16/h9-12,14H,7-8,13H2,1-6H3,(H2,19,20,21)

InChI Key

AUVKHJXTEMEBQE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(CC(C)C)NC(=O)NC1=CC=C(C=C1)C)OCC

Origin of Product

United States

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